molecular formula C9H5Cl2NO B11890996 4,5-Dichloro-1H-indole-3-carbaldehyde

4,5-Dichloro-1H-indole-3-carbaldehyde

Cat. No.: B11890996
M. Wt: 214.04 g/mol
InChI Key: HYRGXPKALSYWRO-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant due to their presence in many natural products and their wide range of biological activities. This compound, specifically, is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the indole ring and an aldehyde group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-1H-indole-3-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to form the formyl group at the 3 position of the indole ring. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale Vilsmeier-Haack reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its derivatives has shown potential for anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1H-indole-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit protein kinases, leading to anticancer effects. The exact pathways involved can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a precursor for synthesizing a wide range of biologically active compounds .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

4,5-dichloro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H

InChI Key

HYRGXPKALSYWRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)Cl)Cl

Origin of Product

United States

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